molecular formula C9H16S4 B014854 Bis(1,3-dithian-2-yl)methane CAS No. 14947-51-4

Bis(1,3-dithian-2-yl)methane

Cat. No. B014854
CAS RN: 14947-51-4
M. Wt: 252.5 g/mol
InChI Key: DCJKPLNHQJEQOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although specific studies on the synthesis of bis(1,3-dithian-2-yl)methane were not found, similar compounds have been synthesized through lithiation reactions, where carbanions generated from lithiation react with electrophiles to yield meso-elaborated derivatives (Singh & Sharma, 2008). This method highlights a general approach that could be adapted for the synthesis of bis(1,3-dithian-2-yl)methane by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

Research on similar bis compounds, such as bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands, reveals the possibility of diverse coordination behaviors with transition metals, leading to a variety of complexes (Manzano et al., 2016). The molecular structure of bis(1,3-dithian-2-yl)methane would similarly be expected to influence its reactivity and ability to form complexes with metals.

Chemical Reactions and Properties

The chemical reactivity of bis compounds is illustrated by studies on bis(pyrazol-1-yl)methane ligands, which form complexes with a wide range of metals, showcasing their versatility and reactivity (Antiñolo et al., 1998). Such studies provide insights into the potential reactions bis(1,3-dithian-2-yl)methane could undergo, including the formation of metal complexes.

Physical Properties Analysis

The physical properties of bis compounds, such as bis(indolyl)methanes, have been studied for their potential as chromogenic-sensing molecules (He et al., 2006). These studies suggest that bis(1,3-dithian-2-yl)methane could exhibit interesting optical properties due to its unique structure.

Chemical Properties Analysis

Research on the chemical properties of related bis compounds, such as bis(pyrazol-1-yl)methane-tetracarboxylates, has revealed their ability to form coordination polymers and macrocyclic structures (Li et al., 2014). These findings suggest that bis(1,3-dithian-2-yl)methane could also exhibit a capacity for forming diverse chemical structures, depending on the conditions and reactants involved.

Scientific Research Applications

Complex Formation and Catalysis

Compounds structurally related to Bis(1,3-dithian-2-yl)methane, such as bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands, have shown significant versatility in forming complexes with transition metals. These complexes exhibit a wide variety of structures, including cyclic dimers, trinuclear species, and polymers, influenced by the metal geometry and the ligand's substitution pattern. The ability to form such diverse complexes suggests potential applications in catalysis, materials science, and the development of supramolecular frameworks (Manzano et al., 2016).

Organic Synthesis

Several research studies have focused on the synthesis of bis- and tris(indolyl)methanes, compounds structurally related to Bis(1,3-dithian-2-yl)methane, using efficient catalytic methods. These compounds are synthesized via electrophilic substitution reactions, highlighting the utility of related structures in facilitating organic transformations. Such reactions are crucial for producing intermediates in pharmaceutical chemistry and organic synthesis, emphasizing the role of bis(1,3-dithian-2-yl)methane derivatives in creating biologically active molecules and new materials (Ramesh et al., 2003).

Environmental Applications

The environmentally benign synthesis of bis(indolyl)methanes using catalytic methods that are both efficient and eco-friendly represents a significant step forward in green chemistry. This approach minimizes the use of toxic solvents and harsh conditions, aligning with the principles of sustainable chemical practices. Such methodologies, using derivatives structurally related to Bis(1,3-dithian-2-yl)methane, underscore the compound's potential in developing greener synthetic routes for important organic molecules (Sehgal, 2015).

Photophysical Properties

Research into the optical properties of complexes formed from bis(dipyrrin) ligands with metals, akin to Bis(1,3-dithian-2-yl)methane derivatives, has provided insights into their potential applications in light-emitting devices and sensors. The study of dinuclear dimeric complexes and their spectral similarities to metalloporphyrins suggests possible uses in photovoltaics, optoelectronics, and as probes in biochemical assays (Yang et al., 2004).

properties

IUPAC Name

2-(1,3-dithian-2-ylmethyl)-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJKPLNHQJEQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)CC2SCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299782
Record name 2,2'-Methylenebis(1,3-dithiane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1,3-dithian-2-yl)methane

CAS RN

14947-51-4
Record name NSC132850
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Methylenebis(1,3-dithiane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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